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Compound of Interest

Compound Name: Ornidazole diol

Cat. No.: B1680657 Get Quote

Introduction
Ornidazole is a 5-nitroimidazole derivative widely used as an antimicrobial and antiprotozoal

drug. During its synthesis, formulation, and storage, impurities can arise, which may affect the

efficacy and safety of the final drug product. One such critical impurity is 1-(3-chloro-2-

hydroxypropyl)-2-methyl-5-nitroimidazole, commonly known as ornidazole diol. The presence

of this and other impurities is strictly regulated by pharmacopeial standards and regulatory

bodies like the International Council for Harmonisation (ICH). Therefore, a robust and validated

analytical method for the profiling of ornidazole diol is crucial for quality control in the

pharmaceutical industry.

This application note provides a detailed protocol for the identification and quantification of

ornidazole diol impurity in ornidazole drug substances using a stability-indicating Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is

designed to be compliant with ICH guidelines for method validation.

Chemical Structures
Caption: Chemical structures of Ornidazole and Ornidazole Diol.

Experimental Protocol
This protocol outlines the necessary steps for the quantitative determination of ornidazole diol
impurity in an ornidazole drug substance.
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1. Materials and Reagents

Ornidazole reference standard (CRS) and sample

Ornidazole diol impurity reference standard

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Purified water (Milli-Q or equivalent)

2. Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is employed for the separation and quantification of ornidazole

and its diol impurity.
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Parameter Specification

Chromatographic System
High-Performance Liquid Chromatography

(HPLC) with UV-Vis Detector

Column
C18, 250 mm x 4.6 mm, 5 µm (e.g., Symmetry

shield RP18 or equivalent)

Mobile Phase Phosphate Buffer : Methanol (70:30 v/v)

Buffer Preparation

Dissolve 2.72 g of Potassium Dihydrogen

Phosphate in 1000 mL of water, adjust pH to 3.0

with orthophosphoric acid.

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Detection Wavelength 318 nm

Injection Volume 20 µL

Run Time Approximately 15 minutes

3. Preparation of Solutions

Diluent: Mobile phase is used as the diluent.

Standard Stock Solution: Accurately weigh and transfer about 25 mg of Ornidazole CRS and

25 mg of Ornidazole Diol impurity CRS into separate 50 mL volumetric flasks. Add about 30

mL of diluent, sonicate to dissolve, and make up the volume with the diluent.

Standard Solution: From the standard stock solutions, prepare a working standard solution

containing a known concentration of Ornidazole and Ornidazole Diol (e.g., 50 µg/mL of

Ornidazole and 1 µg/mL of Ornidazole Diol) by diluting with the diluent.

Sample Solution: Accurately weigh and transfer about 25 mg of the Ornidazole drug

substance sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to

dissolve, and make up the volume with the diluent. Further dilute to achieve a final

concentration of approximately 500 µg/mL.
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4. System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system

suitability parameters.

Parameter Acceptance Criteria

Tailing Factor Not more than 2.0

Theoretical Plates Not less than 2000

% RSD of Peak Areas Not more than 2.0%

5. Analytical Method Validation

The analytical method should be validated according to ICH guidelines, covering specificity,

linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: Forced degradation studies are performed to demonstrate the stability-indicating

nature of the method. The drug substance is subjected to stress conditions such as acid

hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H2O2), thermal

degradation (60°C), and photolytic degradation (UV light). The chromatograms of the

stressed samples should show no interference at the retention time of ornidazole and

ornidazole diol.

Linearity: Linearity is established by analyzing a series of solutions with increasing

concentrations of ornidazole diol. A typical range would be from the LOQ to 150% of the

expected impurity level. The correlation coefficient (r²) of the calibration curve should be

greater than 0.999.

Accuracy (Recovery): The accuracy of the method is determined by spiking the sample

solution with known amounts of ornidazole diol impurity at different concentration levels

(e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be

within 90-110%.

Precision:
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Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the

same batch on the same day. The %RSD should be not more than 5.0%.

Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on

different days, by different analysts, or with different equipment. The %RSD should be not

more than 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on

the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard

deviation of the response and the slope of the calibration curve.

Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for

clear comparison and reporting.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria

Tailing Factor (Ornidazole) ≤ 2.0

Tailing Factor (Ornidazole Diol) ≤ 2.0

Theoretical Plates (Ornidazole) ≥ 2000

Theoretical Plates (Ornidazole

Diol)
≥ 2000

| % RSD of Peak Areas (n=5) | | ≤ 2.0% |

Table 2: Linearity of Ornidazole Diol
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Concentration (µg/mL) Peak Area

Level 1

Level 2

Level 3

Level 4

Level 5

| Correlation Coefficient (r²) | | ≥ 0.999 |

Table 3: Accuracy (Recovery) of Ornidazole Diol

Spiking Level
Amount Added
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

50%

100%

150%

| Mean % Recovery | | | 90-110% |

Workflow Diagram
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Caption: Experimental workflow for Ornidazole Diol impurity profiling.
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Conclusion
The described RP-HPLC method provides a reliable and robust approach for the routine quality

control analysis of ornidazole diol impurity in ornidazole drug substances. The method is

specific, linear, accurate, and precise, making it suitable for its intended purpose in a regulated

pharmaceutical laboratory. Adherence to this protocol will ensure that the quality of ornidazole

drug substances meets the stringent requirements of regulatory authorities.

To cite this document: BenchChem. [Application Note & Protocol: Profiling of Ornidazole Diol
Impurity in Drug Substances]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680657#protocol-for-ornidazole-diol-impurity-
profiling-in-drug-substances]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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